

Application Note: (S)-Methyl 3-Aminopentanoate in -Peptide Synthesis

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Compound of Interest

Compound Name: (S)-Methyl 3-Aminopentanoate

CAS No.: 1086106-57-1

Cat. No.: B3211228

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Part 1: Introduction & Strategic Significance

Molecule Identity & Context

(S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1) is the methyl ester of (S)-3-aminopentanoic acid.^{[1][2]} In the specialized nomenclature of peptidomimetics, it is classified as a

-amino acid derivative (specifically

-homo-2-aminobutyric acid).

Unlike standard

-amino acids (where the amino group is attached to the C2 carbon), this molecule features the amino group at the C3 position. This one-carbon backbone extension fundamentally alters the folding and stability profiles of the resulting peptides.

Property	Specification
IUPAC Name	Methyl (3S)-3-aminopentanoate
Formula	
MW	131.17 g/mol
Chirality	(S)-enantiomer
Backbone Type	-amino acid (Side chain: Ethyl)
Solubility	Soluble in DCM, DMF, MeOH, THF; Sparingly soluble in water

The "Why": Strategic Applications in Drug Design

The integration of **(S)-Methyl 3-aminopentanoate** into peptide backbones is primarily driven by two factors:

- **Foldamer Formation:**

- peptides adopt stable, predictable secondary structures distinct from

- peptides. Homooligomers of

- amino acids typically form a 14-helix (defined by 14-membered ring H-bonds between and

-), which is more stable than the

- helix in short sequences.

- **Metabolic Stability:** The absence of a standard

- peptide bond renders these molecules unrecognizable to most endogenous proteases and peptidases, significantly extending plasma half-life.

Part 2: Chemical Handling & Pre-Synthesis

Considerations

Storage and Stability

- State: Typically a colorless to pale yellow oil or low-melting solid.
- Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to carbamate formation if exposed to atmospheric .
- Handling: The methyl ester is relatively stable, but avoid prolonged exposure to strong aqueous acids or bases unless hydrolysis is intended.

Reactivity Profile

- Nucleophilicity: The primary amine at C3 is nucleophilic but slightly less reactive than typical -amino acids due to the local electronic environment.
- Coupling Kinetics: Expect coupling times to be 2-3x longer than standard -amino acid couplings.
- Racemization Risk: Lower than -amino acids. The proton is not adjacent to the amino group, reducing the risk of oxazolone-mediated racemization during activation.

Part 3: Experimental Protocols

Protocol A: Solution Phase Coupling (C-Terminal Extension)

Objective: Couple **(S)-Methyl 3-aminopentanoate** (Amine component) to an N-protected amino acid (Carboxyl component).

Reagents:

- Carboxyl Component: N-Boc or N-Fmoc protected amino acid (1.0 equiv).
- Amine Component: **(S)-Methyl 3-aminopentanoate** (1.0 - 1.1 equiv).[3]
- Coupling Agent: EDC.HCl (1.1 equiv) and HOBt (1.1 equiv). Note: For sterically hindered partners, switch to HATU.
- Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv).
- Solvent: Anhydrous DMF or DCM.

Workflow:

- Activation: Dissolve the N-protected amino acid in DCM/DMF (0.1 M concentration). Add HOBt and EDC.HCl at 0°C. Stir for 15 minutes to form the active ester.
- Addition: Add **(S)-Methyl 3-aminopentanoate** dissolved in a minimal amount of solvent.
- Basification: Add DIPEA dropwise. Monitor pH (wet litmus) to ensure basicity (pH ~8).
- Reaction: Allow the mixture to warm to room temperature. Stir for 4–16 hours. Critical: Monitor by TLC or LC-MS.

-amino couplings are kinetically slower.
- Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (remove unreacted amine/base), Sat. NaHCO₃ (remove unreacted acid), and Brine.
- Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc).

Protocol B: Saponification (Methyl Ester Hydrolysis)

Objective: Convert the methyl ester to the free carboxylic acid for subsequent coupling or SPPS loading.

Reagents:

- Substrate: Peptide-COOMe or **(S)-Methyl 3-aminopentanoate** (N-protected).
- Base: LiOH
H₂O (2.0 equiv).
- Solvent: THF/Water (3:1 v/v).

Workflow:

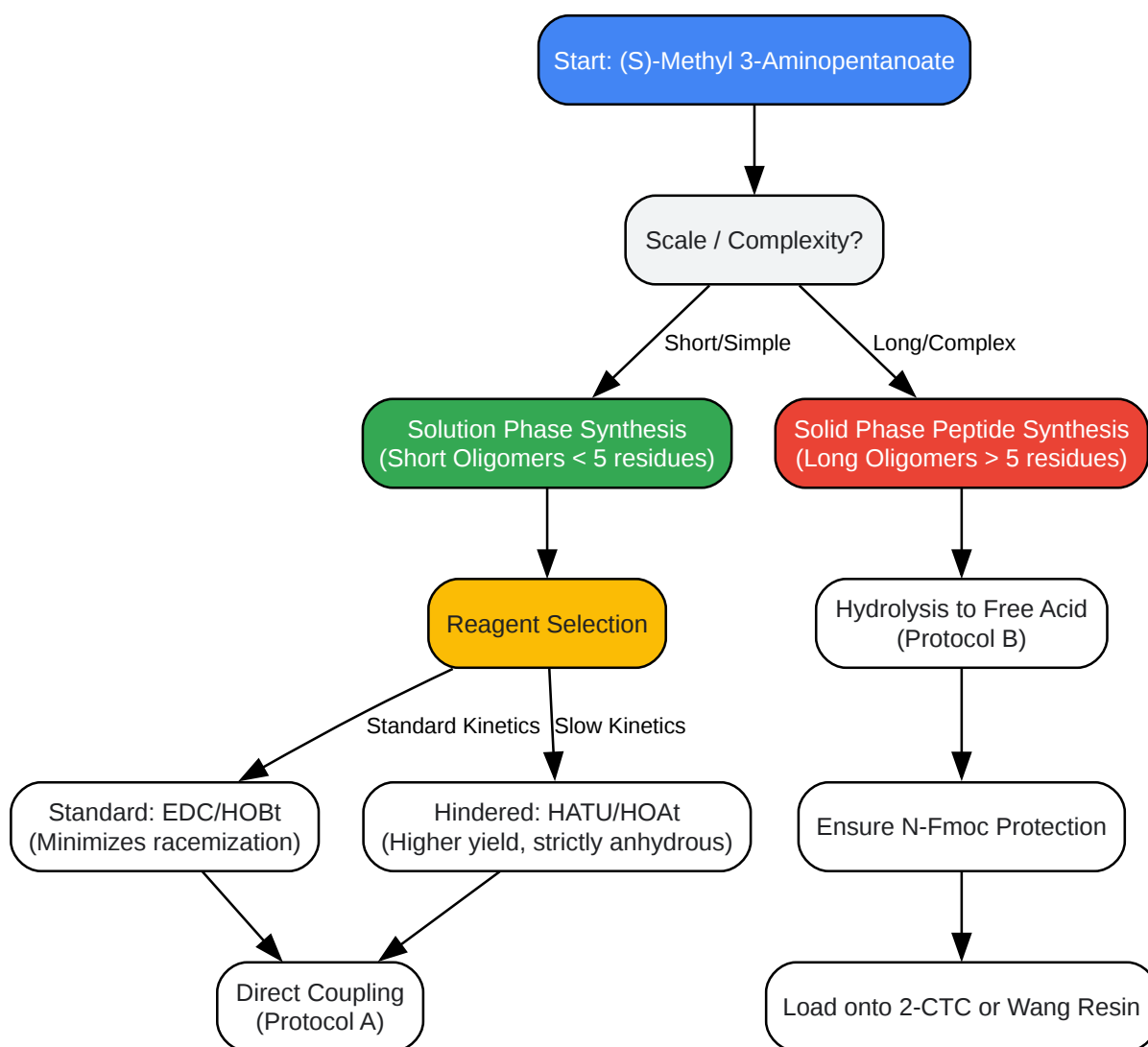
- Dissolution: Dissolve the methyl ester in THF. Cool to 0°C.
- Hydrolysis: Add the solution of LiOH in water dropwise.
- Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor disappearance of starting material by TLC (usually complete in 2-4 hours).
- Work-up: Carefully acidify to pH 2-3 using 1M HCl. Caution: Do not use strong mineral acids at high temps to avoid deprotection of acid-labile N-protecting groups (like Boc).
- Extraction: Extract with EtOAc (3x). Dry and concentrate.

Part 4: Visualization & Logic

Decision Matrix: Coupling Strategy

The following diagram outlines the decision process for incorporating this

-amino ester based on the complexity of the peptide sequence.



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Caption: Strategic workflow for integrating **(S)-Methyl 3-aminopentanoate** into peptide synthesis, differentiating between solution-phase and solid-phase requirements.

Part 5: Quality Control & Troubleshooting

Analytical Validation

For the (S)-enantiomer, specific rotation is a critical purity check to ensure no racemization occurred during synthesis or storage.

Test	Method	Acceptance Criteria
Identity	¹ H-NMR (CDCl ₃)	Distinct multiplet at 2.3-2.5 (CH ₂ -CO) and 3.2-3.4 (CH-N).
Chiral Purity	Chiral HPLC	> 98% ee (Enantiomeric Excess).
Purity	LC-MS	Single peak, Mass = [M+H] ⁺ 132.1.

Common Pitfalls

- Cyclization:
 - amino esters can undergo intramolecular cyclization to form
 - lactams, although this is less common with 5-membered backbones than
 - amino acids. Prevention: Avoid excessive heat during basic workups.
- Incomplete Coupling: Due to the "folded" nature of growing
 - peptide chains, the N-terminus can become buried. Solution: Use "Double Coupling" protocols (repeat the coupling step with fresh reagents) if yield is <90%.
- Solubility:
 - peptides are often less soluble in water than
 - peptides. Solution: Use fluorinated solvents (TFE or HFIP) for analysis or difficult dissolution steps.

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